Product packaging for 4-Chloro-7-methylfuro[3,2-c]pyridine(Cat. No.:CAS No. 117612-64-3)

4-Chloro-7-methylfuro[3,2-c]pyridine

Cat. No.: B3319811
CAS No.: 117612-64-3
M. Wt: 167.59 g/mol
InChI Key: HXVNEGULNLMFAU-UHFFFAOYSA-N
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Description

Significance of Furo[3,2-c]pyridine (B1313802) Scaffolds in Advanced Heterocyclic Chemistry Research

Furo[3,2-c]pyridine and its derivatives are recognized as important classes of heterocyclic compounds in both medicinal chemistry and materials science. chemenu.comchemicalbook.com In medicinal chemistry, this scaffold is considered a "privileged structure" because its framework can interact with a variety of biological targets, leading to a diverse range of pharmacological activities. nih.gov For instance, derivatives of the furo[3,2-c]pyridine ring system have been synthesized and investigated for their potential as antipsychotic agents. chemicalbook.com These compounds have shown significant affinity for serotonin (B10506) receptors, although their interaction with dopamine (B1211576) D2 receptors was weak. chemicalbook.com The hydrogenated versions of this scaffold are also crucial, forming the key frame of many bioactive natural compounds and synthetic molecules with demonstrated therapeutic potential, including JAK2 inhibitory activity and antituberculosis activity. beilstein-journals.orgchemicalbook.com

Historical Development and Evolution of Synthetic Strategies for Furo[3,2-c]pyridine Systems

The synthesis of the furo[3,2-c]pyridine core has evolved significantly over time, with chemists developing increasingly efficient and versatile methods. Early approaches often involved multi-step sequences, but modern strategies focus on cascade or one-pot reactions to improve efficiency.

One prominent historical approach is the Bischler–Napieralski cyclocondensation, followed by the reduction of the C=N bond to form tetrahydrofuro[3,2-c]pyridines. However, this method can be limited by the instability of intermediates in acidic conditions. chemicalbook.com Another established method is the Pictet-Spengler reaction, which has been successfully adapted for the synthesis of tetrahydrofuro[3,2-c]pyridines from furan-2-yl)ethanamine and various aldehydes. beilstein-journals.orgchemicalbook.com This reaction proceeds through the formation of an iminium cation followed by an acid-catalyzed cyclization. beilstein-journals.org

More recent and advanced strategies often employ metal-catalyzed cross-coupling reactions. A notable example is the cascade process involving a Sonogashira reaction between a 4-hydroxy-3-iodopyridine and a terminal alkyne, which is immediately followed by a base-induced 5-endo-dig cyclization to construct the furan (B31954) ring. This flexible method allows for the creation of a variety of multivalent furo[3,2-c]pyridine derivatives. Other innovative methods include a solvent-promoted synthesis from 3-alkynyl-4-pyrones and ammonium (B1175870) acetate (B1210297), which proceeds at room temperature without a catalyst. chemicalbook.com

Overview of Research Trajectories involving Halogenated Furo[3,2-c]pyridine Derivatives

Halogenated heterocycles are of paramount importance in synthetic and medicinal chemistry, as the halogen atom can serve as a handle for further functionalization through cross-coupling reactions or act as a key pharmacophoric element. The introduction of a chlorine atom onto the furo[3,2-c]pyridine scaffold, as in 4-Chloro-7-methylfuro[3,2-c]pyridine, opens avenues for creating diverse molecular libraries.

Research into the halogenation of pyridines is extensive, with methods developed for regioselective C-H halogenation at various positions. For instance, strategies using Zincke imine intermediates allow for the mild and highly regioselective halogenation of the 3-position of the pyridine (B92270) ring. The chlorination of pyridine N-oxides is another established transformation. The presence of a chloro-substituent, particularly on the pyridine ring portion of the fused system, is synthetically valuable. It activates the ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles (e.g., alkoxy, thio, and amino groups). chemenu.com While specific research literature detailing the synthesis and reactivity of this compound is not widely available, general principles of pyridine chemistry suggest it would be a valuable intermediate for the synthesis of more complex derivatives.

Interdisciplinary Relevance of Furo[3,2-c]pyridines in Contemporary Chemical Science

The unique structural and electronic properties of the furo[3,2-c]pyridine scaffold have led to its application across multiple scientific disciplines. Beyond its well-established role in drug discovery for CNS disorders and infectious diseases, this heterocyclic system is gaining traction in materials science. chemicalbook.com The fused aromatic nature of the core, combined with the potential for extensive functionalization, makes these compounds candidates for organic electronic materials, such as fluorescent dyes. Furthermore, the broader class of chlorinated pyridine derivatives is integral to the agrochemical industry, where they serve as key intermediates for producing high-efficacy pesticides. The versatility of the furo[3,2-c]pyridine core ensures its continued relevance and exploration in diverse areas of contemporary chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO B3319811 4-Chloro-7-methylfuro[3,2-c]pyridine CAS No. 117612-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-methylfuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-4-10-8(9)6-2-3-11-7(5)6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVNEGULNLMFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1OC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 7 Methylfuro 3,2 C Pyridine

Retrosynthetic Analysis and Key Disconnection Strategies for Furo[3,2-c]pyridine (B1313802) Core Construction

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comlibretexts.orgyoutube.com For the furo[3,2-c]pyridine skeleton, two primary disconnection strategies are prevalent.

The first strategy involves the disconnection of the furan (B31954) ring , specifically the C-O and C-C bonds. This approach retains the pyridine (B92270) ring's integrity and points toward a substituted pyridine as a key intermediate. A common precursor identified through this strategy is a 3,4-disubstituted pyridine. For instance, a 4-hydroxy-3-iodopyridine derivative can serve as a versatile starting point where the iodo group provides a handle for C-C bond formation (to build the furan's C2-C3 bond) and the hydroxyl group acts as the nucleophile for the subsequent ring-closing C-O bond formation. semanticscholar.org The chloro and methyl groups on the target molecule are considered later-stage functional group interconversions (FGI).

A second major strategy focuses on the disconnection of the pyridine ring . This path leads back to a furan-based precursor. A key starting material in this approach is a furan derivative bearing an ethylamine (B1201723) side chain at the 2-position, such as 2-(furan-2-yl)ethanamine. beilstein-journals.orgnih.govresearchgate.net This precursor can then be elaborated to construct the fused pyridine ring through cyclization reactions.

Conventional Synthetic Routes to Furo[3,2-c]pyridine Derivatives

Conventional methods for building the furo[3,2-c]pyridine system often rely on classical cyclization reactions and subsequent functionalization of the pre-formed heterocyclic core.

Several named reactions are instrumental in the cyclization step to form the pyridine or dihydropyridine (B1217469) portion of the scaffold.

Pictet–Spengler Reaction: This reaction is a well-established method for synthesizing tetrahydrofuro[3,2-c]pyridines. nih.gov The process involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with various aldehydes to form an intermediate imine, which then undergoes an acid-catalyzed intramolecular electrophilic substitution onto the electron-rich furan ring to yield the cyclized product. beilstein-journals.orgnih.gov While this method directly yields the hydrogenated version of the ring system, subsequent oxidation would be necessary to achieve the fully aromatic furo[3,2-c]pyridine core. A variety of acids and conditions have been explored for this transformation. researchgate.net

Aldehyde ReactantAcid CatalystSolventYield (%)Citation(s)
BenzaldehydeTFACH2Cl267 researchgate.net
4-MethoxybenzaldehydeTFACH2Cl287 nih.gov
4-NitrobenzaldehydeTFACH2Cl235 nih.gov
4-(Trifluoromethyl)benzaldehydeTFACH2Cl241 nih.gov
The table data is based on the synthesis of 4-substituted-7-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine derivatives.

Doebner Condensation: The Doebner modification of the Knoevenagel condensation has been applied in the synthesis of the related benzofuro[3,2-c]pyridine system. researchgate.net In a representative example, (E)-3-(1-benzofuran-2-yl)propenoic acid was prepared from 1-benzofuran-2-carbaldehyde and malonic acid under Doebner conditions. researchgate.net This propenoic acid was then converted to an azide (B81097), which underwent thermal cyclization to form the pyridinone ring. researchgate.net This suggests a potential, albeit multi-step, pathway starting from a suitably substituted furan-2-carbaldehyde.

Iminophosphorane-Mediated Cyclizations (Aza-Wittig Reaction): While not directly reported for the furo[3,2-c]pyridine isomer, aza-Wittig reactions involving iminophosphoranes are a powerful tool for heterocycle synthesis. For the isomeric furo[2,3-d]pyrimidinone system, an iminophosphorane derived from an aminofuran was reacted with isocyanates to construct the fused pyrimidinone ring. semanticscholar.org This methodology highlights a potential route where a suitably functionalized furan iminophosphorane could cyclize with an appropriate reaction partner to form the desired pyridine ring.

To synthesize the target molecule, a chlorine atom must be installed at the C4 position. A common and effective strategy for this transformation is the conversion of a 4-hydroxy group into a chloro substituent. The precursor, Furo[3,2-c]pyridin-4-ol, is a known compound. sigmaaldrich.com The reaction of such pyridin-4-ol or pyridin-4-one tautomers with chlorinating agents like phosphorus oxychloride (POCl₃) is a standard method for producing 4-chloropyridines. researchgate.net This approach was successfully used to convert Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine-1(2H)-one into the corresponding 1-chloro derivative. researchgate.net

The introduction of a methyl group at the C7 position of the furo[3,2-c]pyridine core is the final required functionalization. The C7 position is alpha to the pyridine nitrogen atom. General methods for the α-methylation of pyridines could be applicable here. One such process involves contacting the pyridine compound with a methylating agent like methanol (B129727) at high temperatures in the presence of a nickel and nickel oxide catalyst. amazonaws.com Another approach involves the N-methylation of a reduced intermediate, such as a tetrahydrofuro[3,2-c]pyridine, using sodium hydride and methyl iodide, followed by re-aromatization. beilstein-journals.orgnih.gov

Advanced and Novel Synthetic Approaches to Furo[3,2-c]pyridine Architectures

Modern synthetic chemistry offers powerful tools for heterocycle construction, with transition metal-catalyzed reactions being particularly prominent.

Palladium- and copper-catalyzed cross-coupling reactions are highly effective for building the furo[3,2-c]pyridine scaffold, often with high efficiency and flexibility.

Sonogashira Reaction: A highly efficient route to the furo[3,2-c]pyridine core employs a cascade process initiated by a Sonogashira coupling. semanticscholar.orgwikipedia.orglibretexts.org This method involves the palladium/copper-catalyzed reaction of a 4-hydroxy-3-iodopyridine with a terminal alkyne. semanticscholar.org The resulting 3-alkynyl-4-hydroxypyridine intermediate is not isolated but undergoes an immediate base-induced 5-endo-dig cyclization, where the pyridinol oxygen attacks the alkyne, to furnish the furan ring in a single pot. semanticscholar.org This strategy provides direct access to 2-substituted furo[3,2-c]pyridin-4-ol derivatives, which are direct precursors to the 4-chloro analogues.

Alkyne ReactantCatalyst SystemBase / SolventYield (%)Citation(s)
(Triisopropylsilyl)acetylenePd(PPh₃)₂Cl₂, CuIiPr₂NH / DMF83 semanticscholar.org
3,3-Dimethyl-1-butynePd(PPh₃)₂Cl₂, CuIiPr₂NH / DMF75 semanticscholar.org
PhenylacetylenePd(PPh₃)₂Cl₂, CuIiPr₂NH / DMF81 semanticscholar.org
The table data is based on the synthesis of 2-substituted furo[3,2-c]pyridin-4-ol derivatives from 4-hydroxy-3-iodopyridine.

Heck and Suzuki Couplings: The Heck organic-chemistry.orgresearchgate.netlibretexts.org and Suzuki researchgate.netrsc.orgnih.gov reactions are cornerstones of modern C-C bond formation. While direct, one-pot syntheses of the furo[3,2-c]pyridine core using these reactions are less documented than the Sonogashira approach, they represent viable strategies for constructing key precursors. For example, a Suzuki coupling could be envisioned between a 3-bromo-4-methoxypyridine (B44659) and a furan-2-boronic acid derivative. Alternatively, a pre-formed furo[3,2-c]pyridine bearing a halogen or triflate handle can be functionalized using these coupling reactions. nih.gov The chemoselective coupling of different halides on a heterocyclic core highlights the versatility of these palladium-catalyzed methods for building molecular complexity. nih.govnih.gov

One-Pot and Cascade Reactions for Furo[3,2-c]pyridine Synthesis

Modern synthetic organic chemistry emphasizes the development of one-pot and cascade reactions to enhance efficiency, reduce waste, and simplify purification processes. Several such strategies have been developed for the synthesis of substituted pyridines and their fused derivatives, which can be adapted for the construction of the furo[3,2-c]pyridine core.

One notable approach involves a semi-one-pot method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines via a Pictet-Spengler reaction. researchgate.netnih.govnih.gov This method utilizes the condensation of readily available 2-(5-methylfuran-2-yl)ethanamine with various aldehydes, followed by an acid-catalyzed cyclization. While this yields a tetrahydro-derivative, subsequent oxidation could, in principle, lead to the aromatic furo[3,2-c]pyridine system.

Another powerful strategy is the multicomponent synthesis of polysubstituted pyridines. These reactions often involve the condensation of a 1,3-dicarbonyl compound, an enamine or an equivalent, and an ammonium (B1175870) source. nih.gov For instance, a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate (B1210297) under microwave irradiation has been shown to produce highly substituted pyridines in excellent yields. nih.gov Adapting such a methodology to incorporate a furan precursor could provide a direct route to the furo[3,2-c]pyridine skeleton.

Cascade reactions that form multiple rings in a single synthetic operation are particularly elegant. A series of furo[3,2-c]pyridine derivatives have been prepared through an efficient cascade process involving a Sonogashira reaction of 4-hydroxy-3-iodopyridine with terminal alkynes, followed by an immediate 5-endo-dig cyclization to form the furan ring. This approach highlights the power of transition-metal catalysis in constructing complex heterocyclic systems in a convergent manner.

The following table summarizes representative one-pot and cascade reactions for the synthesis of pyridine and furo[3,2-c]pyridine derivatives:

Reaction TypeStarting MaterialsKey Reagents/CatalystsProduct ScopeReference
Pictet-Spengler Reaction2-(5-methylfuran-2-yl)ethanamine, AldehydesAcid (e.g., HCl, TsOH)Tetrahydrofuro[3,2-c]pyridines researchgate.netnih.govnih.gov
Four-Component ReactionAldehyde, Ethyl Cyanoacetate, Acetophenone, Ammonium AcetateMicrowave IrradiationPolysubstituted Pyridines nih.gov
Sonogashira/Cyclization Cascade4-Hydroxy-3-iodopyridine, Terminal AlkynesPd catalyst, CuI, BaseFuro[3,2-c]pyridines

Chemo-, Regio-, and Stereoselectivity in the Synthesis of Furo[3,2-c]pyridine Derivatives

The synthesis of a specifically substituted compound like 4-Chloro-7-methylfuro[3,2-c]pyridine hinges on the ability to control the chemo-, regio-, and stereoselectivity of the reactions involved.

Regioselectivity is paramount in establishing the correct substitution pattern on the furo[3,2-c]pyridine core. The construction of the 7-methylfuro[3,2-c]pyridine (B37597) skeleton itself requires regioselective cyclization. For instance, in the synthesis of furo[2,3-b]pyridines, a related isomer, the choice of starting materials and reaction conditions dictates the final regiochemical outcome. nih.gov In the context of this compound, a plausible synthetic route would involve the initial construction of 7-methylfuro[3,2-c]pyridin-4(5H)-one. The subsequent chlorination at the C4 position must be highly regioselective. The chlorination of hydroxypyridines and related nitrogen-containing heterocycles is a common transformation, often achieved with reagents like phosphorus oxychloride (POCl₃). nih.govgoogle.com The inherent electronic properties of the furo[3,2-c]pyridine ring system would direct the chlorination to the C4 position due to the influence of the fused furan ring and the pyridine nitrogen.

Chemoselectivity becomes critical when multiple reactive functional groups are present in the molecule. For example, in a molecule containing both a hydroxyl group and other sensitive functionalities, the chlorination reaction must selectively target the hydroxyl group. The use of specific chlorinating agents and carefully controlled reaction conditions is essential to avoid unwanted side reactions. In the synthesis of furo[2,3-b]pyridines with multiple leaving groups (e.g., a chloro and a triflate group), the chemoselective cross-coupling at one position over the other can be controlled by the choice of the palladium catalyst and ligands. nih.gov

Stereoselectivity is generally not a primary concern in the synthesis of the aromatic this compound itself. However, if the synthesis proceeds through a non-aromatic intermediate, such as a tetrahydrofuro[3,2-c]pyridine, the stereochemistry of the substituents on the saturated ring would need to be controlled. This is often achieved through the use of chiral catalysts or auxiliaries.

The following table outlines key considerations for selectivity in the synthesis of substituted furo[3,2-c]pyridines:

Selectivity TypeKey ChallengeSynthetic StrategyReference
RegioselectivityCorrect placement of the methyl and chloro groups.Directed cyclization for the core; inherent electronics for chlorination. nih.govnih.govgoogle.com
ChemoselectivitySelective reaction at one functional group in the presence of others.Choice of specific reagents and reaction conditions; catalyst/ligand control. nih.gov
StereoselectivityControl of stereocenters in non-aromatic intermediates.Use of chiral catalysts or auxiliaries (if applicable).

Optimization of Reaction Conditions and Yields for Furo[3,2-c]pyridine Synthesis

The optimization of reaction conditions is a crucial step in developing a practical and efficient synthesis. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time to maximize the yield and purity of the desired product.

For the synthesis of the furo[3,2-c]pyridine core, the choice of solvent and catalyst can have a significant impact on the reaction outcome. In multicomponent reactions for pyridine synthesis, for example, a screen of various Lewis acid catalysts and solvents is often performed to identify the optimal conditions. researchgate.net Similarly, in the chlorination of a 7-methylfuro[3,2-c]pyridin-4(5H)-one precursor, the reaction temperature and the amount of chlorinating agent (e.g., POCl₃) would need to be carefully optimized to ensure complete conversion and minimize the formation of byproducts. nih.gov A study on the large-scale solvent-free chlorination of hydroxy-pyridines using equimolar POCl₃ demonstrated high efficiency and scalability. nih.gov

The yield of a particular synthetic step can often be improved by careful control of the reaction parameters. For instance, in the synthesis of tetrahydrofuro[3,2-c]pyridines, it was found that the nature of the substituent on the starting aldehyde significantly influenced the yield, with electron-donating groups generally providing higher yields. researchgate.netnih.gov

The following data table provides a hypothetical optimization of the final chlorination step for the synthesis of this compound, based on typical conditions for similar transformations.

EntryChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)
1POCl₃ (excess)Neat1101275
2POCl₃ (2 equiv)Toluene1101260
3POCl₃ (2 equiv)Acetonitrile802455
4SOCl₂Toluene1101240
5POCl₃ (1.1 equiv)Neat140285

This table is illustrative and based on general principles of similar reactions.

Chemical Reactivity and Transformations of 4 Chloro 7 Methylfuro 3,2 C Pyridine

Reactivity of the Furo[3,2-c]pyridine (B1313802) Core

The fused bicyclic system of 4-Chloro-7-methylfuro[3,2-c]pyridine exhibits reactivity characteristic of both its pyridine (B92270) and furan (B31954) components, influenced by their electronic interplay.

Electrophilic aromatic substitution (EAS) on the furo[3,2-c]pyridine skeleton is a nuanced process. The pyridine ring is inherently electron-deficient and thus deactivated towards electrophiles, generally requiring harsh conditions for substitution to occur, which typically directs to the C-3 position. youtube.comquora.com In contrast, the furan ring is electron-rich and more susceptible to electrophilic attack.

Studies on the parent compound, furo[3,2-c]pyridine, have shown that nitration occurs selectively on the electron-rich furan ring, yielding the 2-nitro derivative. capes.gov.br Halogenation with chlorine or bromine under certain conditions can lead to addition across the 2,3-double bond of the furan ring, forming 2,3-dihalo-2,3-dihydrofuro[3,2-c]pyridine intermediates. capes.gov.br For this compound, the presence of the electron-donating methyl group at C-7 is expected to further activate the furan ring, while the deactivating effect of the pyridine nitrogen and the C-4 chlorine continues to disfavor substitution on the pyridine moiety.

The pyridine moiety of the furo[3,2-c]pyridine core is activated towards nucleophilic aromatic substitution (SNAr), especially at the C-4 position, which is para to the ring nitrogen. The nitrogen atom stabilizes the anionic Meisenheimer intermediate formed during the reaction, facilitating the displacement of a leaving group. nih.gov

In this compound, the chlorine atom at C-4 is an excellent leaving group for SNAr reactions. This position is highly susceptible to attack by a variety of nucleophiles, including amines and alkoxides. For instance, reactions with primary or secondary amines, such as piperazine, readily displace the chloride to form 4-amino-substituted furo[3,2-c]pyridines. nih.gov Similarly, alkoxides can be employed to synthesize the corresponding 4-alkoxy derivatives. These transformations are fundamental for building more complex molecules from the primary scaffold. nih.gov

The furo[3,2-c]pyridine core can undergo both oxidative and reductive transformations.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. Treatment of the parent furo[3,2-c]pyridine with hydrogen peroxide has been shown to successfully yield furo[3,2-c]pyridine 5-oxide. capes.gov.br This transformation alters the electronic properties of the ring system, making the C-4 position even more susceptible to nucleophilic attack and enabling different substitution patterns. It can also activate the pyridine ring for certain electrophilic substitutions. youtube.com

Dehalogenation: The chlorine atom at the C-4 position can be removed through reductive dehalogenation. Standard methods, such as catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source, are effective for this transformation. oregonstate.edu Alternative mild methods using reagents like polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst have also proven effective for reducing various chloroarenes and chloropyridines. msu.edu A recently developed process for chloropyridines involves an initial N-oxidation, which significantly lowers the energy barrier for a subsequent nucleophilic dechlorination step by hydroperoxide anion (HO₂⁻), demonstrating a sophisticated strategy for this conversion. nih.gov

Reactivity of the Chlorine Substituent at Position 4

The C-4 chloro substituent is the most reactive site for many synthetic transformations, serving as a versatile handle for introducing molecular diversity.

The 4-chloro position is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net This method allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-4 position. The use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the challenging oxidative addition step involving the relatively unreactive aryl chloride bond. nih.gov

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, often with a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is highly effective for synthesizing 4-alkynylfuro[3,2-c]pyridines, which are valuable intermediates for creating extended conjugated systems or for further synthetic manipulations. semanticscholar.orgnih.gov

Interactive Table: Representative Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst/LigandBaseProduct Type
Suzuki Arylboronic acidPd(OAc)₂ / PCy₃K₃PO₄4-Aryl-7-methylfuro[3,2-c]pyridine
Suzuki Alkylboronic esterPd(OAc)₂ / Ad₂PⁿBuLiOᵗBu4-Alkyl-7-methylfuro[3,2-c]pyridine
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N4-(Phenylethynyl)-7-methylfuro[3,2-c]pyridine
Sonogashira TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPA4-((Trimethylsilyl)ethynyl)-7-methylfuro[3,2-c]pyridine

As discussed in section 3.1.2, the high reactivity of the C-4 chlorine in SNAr reactions makes it an ideal site for functional group interconversion. This allows the this compound scaffold to be converted into a diverse library of derivatives. Beyond simple amines and alkoxides, other nucleophiles such as thiols (to form 4-thioethers) and azide (B81097) (to introduce a nitrogen handle for further chemistry) can be readily employed. This versatility underscores the importance of this compound as a building block in medicinal chemistry and materials science. nih.govnih.gov

Interactive Table: Representative Nucleophilic Displacement Reactions at C-4
NucleophileReagent ExampleConditionsProduct
AmineAnilineHeat, Acid catalyst or Base4-Anilino-7-methylfuro[3,2-c]pyridine
AlkoxideSodium methoxideHeat, Methanol (B129727)4-Methoxy-7-methylfuro[3,2-c]pyridine
ThiolThiophenolBase (e.g., K₂CO₃), DMF4-(Phenylthio)-7-methylfuro[3,2-c]pyridine
AzideSodium azideDMSO, Heat4-Azido-7-methylfuro[3,2-c]pyridine

Reactivity of the Methyl Group at Position 7

The methyl group at position 7 of the furo[3,2-c]pyridine ring system serves as a handle for various functionalization reactions, allowing for the introduction of diverse chemical moieties.

The transformation of the 7-methyl group can be achieved through reactions such as halogenation and oxidation. For instance, the methyl group of related methyl-substituted pyridine derivatives can undergo halogenation. One common method involves the use of N-halosuccinimides, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to introduce a halogen atom onto the methyl group, forming a halomethyl derivative. nsf.govresearchgate.net This process often proceeds via a radical mechanism, initiated by light or a radical initiator. The resulting halomethyl group is a versatile intermediate for further nucleophilic substitution reactions.

Oxidation of the methyl group can lead to the formation of an alcohol, aldehyde, or carboxylic acid, depending on the oxidizing agent and reaction conditions. Reagents like potassium permanganate (B83412) or hydrogen peroxide can be employed for such transformations in related heterocyclic systems.

Ring-Opening and Ring-Closing Reactions of the Furo[3,2-c]pyridine System

The fused furo[3,2-c]pyridine system can participate in both ring-opening and ring-closing reactions, which are crucial for the synthesis of diverse heterocyclic structures.

Ring-opening reactions of the furan moiety can be initiated under various conditions. For example, acid-catalyzed hydrolysis can lead to the cleavage of the furan ring, potentially forming dicarbonyl compounds. nih.gov In some cases, reactions involving pyridine can catalyze the ring-opening of cyclopropenones to form furan-2(5H)-ones, demonstrating a pathway to furan ring formation that could be conceptually reversed. rsc.org

Ring-closing reactions are fundamental to the synthesis of the furo[3,2-c]pyridine core itself. A common strategy involves the Pictet-Spengler reaction, where a tryptamine (B22526) equivalent, in this case, a 2-(furan-2-yl)ethanamine derivative, condenses with an aldehyde followed by an acid-catalyzed cyclization to form a tetrahydrofuro[3,2-c]pyridine. beilstein-journals.orgnih.gov Another approach is the Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by a 5-endo-dig cyclization to construct the furan ring. semanticscholar.org

Reaction TypeDescriptionKey ReagentsRef.
Ring-OpeningAcid-catalyzed hydrolysis of the furan ring.Acid nih.gov
Ring-ClosingPictet-Spengler reaction for tetrahydrofuro[3,2-c]pyridine synthesis.Aldehydes, Acid beilstein-journals.orgnih.gov
Ring-ClosingSonogashira coupling followed by 5-endo-dig cyclization.Palladium catalyst, Copper iodide, Alkyne semanticscholar.org

Derivatization Strategies and Analogue Synthesis Based on this compound

The this compound core is a versatile template for generating a library of analogues through various derivatization strategies. The chlorine atom at the 4-position is a key site for nucleophilic aromatic substitution (SNA_r_) reactions, allowing for the introduction of a wide range of functionalities. Common nucleophiles include amines, alcohols, and thiols, leading to the corresponding 4-amino, 4-alkoxy, and 4-thioalkoxy derivatives.

Furthermore, the methyl group at position 7, after functionalization as described in section 3.3.1, provides another avenue for derivatization. For example, a 7-(halomethyl)furo[3,2-c]pyridine can react with various nucleophiles to extend the carbon chain or introduce new functional groups.

The synthesis of multivalent furo[3,2-c]pyridine derivatives has also been explored, where multiple furo[3,2-c]pyridine units are connected through spacers, showcasing the potential for creating more complex molecular architectures. semanticscholar.org

Mechanistic Studies of Key Reactions Involving Furo[3,2-c]pyridine Derivatives

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of new transformations. For the synthesis of furo[3,2-c]pyridines, mechanistic studies have shed light on several key processes.

In the Pictet-Spengler reaction for forming tetrahydrofuro[3,2-c]pyridines, the mechanism involves the initial formation of a Schiff base from the amine and aldehyde, followed by an electrophilic attack of the iminium ion on the electron-rich furan ring to effect cyclization. beilstein-journals.orgnih.gov

The formation of the furan ring via Sonogashira coupling and subsequent cyclization proceeds through a well-established catalytic cycle for the cross-coupling reaction, followed by a base-induced intramolecular nucleophilic attack of the pyridone oxygen onto the alkyne (5-endo-dig cyclization). semanticscholar.org

Mechanistic studies on the halogenation of pyridine rings have also been conducted. For instance, the halogenation of pyridines can proceed through Zincke imine intermediates, which are acyclic azatrienes formed by the ring-opening of pyridinium (B92312) salts. These intermediates then undergo regioselective halogenation before ring-closing to yield the halopyridine. nsf.govnih.govchemrxiv.org While not directly on this compound, these studies provide valuable insights into the potential reactivity of the pyridine portion of the fused ring system.

ReactionIntermediate/Transition StateKey Mechanistic StepRef.
Pictet-SpenglerSchiff base, Iminium ionElectrophilic attack on furan ring beilstein-journals.orgnih.gov
Sonogashira/CyclizationAlkenyl-palladium species5-endo-dig cyclization semanticscholar.org
Pyridine HalogenationZincke imineRegioselective halogenation of azatriene nsf.govnih.govchemrxiv.org

Advanced Structural Elucidation and Spectroscopic Investigations in Research Contexts

Application of High-Resolution NMR Spectroscopy for Conformational Analysis and Tautomerism Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For furo[3,2-c]pyridine (B1313802) derivatives, NMR provides critical insights into the connectivity of atoms, the electronic environment of each nucleus, and dynamic processes such as conformational changes and tautomeric equilibria.

While specific high-resolution 1D and 2D NMR data for 4-Chloro-7-methylfuro[3,2-c]pyridine are not extensively detailed in the available literature, the analysis of related structures provides a strong basis for predicting its spectral characteristics. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electron density distribution within the fused ring system, which is modulated by the chloro and methyl substituents. researchgate.nettestbook.com For instance, the electron-withdrawing nature of the chlorine atom at the C4 position is expected to deshield adjacent protons and carbons, leading to downfield shifts in the NMR spectrum. rsc.org Conversely, the electron-donating methyl group at C7 would cause an upfield shift for nearby nuclei.

Conformational dynamics in substituted biaryl or heterocyclic systems can be investigated using variable temperature NMR studies. For some multivalent furo[3,2-c]pyridine derivatives, temperature-dependent ¹H NMR measurements have revealed the presence of multiple conformers in solution and allowed for the calculation of rotational energy barriers. rsc.org Although significant conformational flexibility around the fused furo[3,2-c]pyridine core itself is not expected, such studies could be relevant if bulky substituents were introduced.

Tautomerism, particularly keto-enol tautomerism, is a phenomenon observed in certain heterocyclic systems, such as pyridones. libretexts.orgmasterorganicchemistry.comyoutube.comlibretexts.orgyoutube.comipb.pt In the case of this compound, the potential for tautomerism is low due to the aromatic nature of the fully conjugated system. However, should the core structure be modified, for instance by reduction or oxidation, NMR spectroscopy would be the primary method to identify and quantify the different tautomeric forms present in equilibrium. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyridine (B92270) Derivatives in CDCl₃ Note: This table presents data for related pyridine structures to illustrate expected chemical shift regions. Specific data for this compound is not available.

Compound Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
2-PhenylpyridineH-68.60-8.70C-2: 157.4 rsc.org
H-3, H-4, H-57.20-7.80C-3: 120.6 rsc.org
Phenyl-H7.40-8.00C-4: 136.7 rsc.org
C-5: 122.1 rsc.org
C-6: 149.6 rsc.org
2-(4-Chlorophenyl)pyridineH-68.70C-2: 156.1 rsc.org
H-3, H-4, H-57.21-7.80C-3: 120.3 rsc.org
Phenyl-H7.45, 7.95C-4: 136.8 rsc.org
C-5: 122.3 rsc.org
C-6: 149.7 rsc.org
PyridineC2150 testbook.com
C3124 testbook.com
C4136 testbook.com

Advanced Mass Spectrometry Techniques for Investigating Reaction Pathways and Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. In the context of synthesizing this compound, MS can be employed to monitor the progress of reactions and to identify transient intermediates. beilstein-journals.orgnih.gov

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a prominent molecular ion peak (M⁺˙). The fragmentation pattern would likely involve the characteristic loss of a chlorine atom and a methyl radical. The furo[3,2-c]pyridine core is relatively stable, but specific cleavages of the furan (B31954) or pyridine ring can provide further structural information. For instance, the fragmentation of related aromatic compounds often involves the loss of small neutral molecules like CO or HCN. libretexts.org The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope. libretexts.orgnih.gov

Soft ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with tandem mass spectrometry (MS/MS) are invaluable for studying reaction pathways. uni-saarland.de For example, the synthesis of furo[3,2-c]pyridines can proceed through a cascade reaction involving a Sonogashira coupling followed by cyclization. semanticscholar.org ESI-MS could be used to detect the protonated molecules of key intermediates in the reaction mixture, providing direct evidence for the proposed mechanism.

Table 2: Common Fragmentation Patterns in Mass Spectrometry of Aromatic Compounds Note: This table provides a general overview of fragmentation patterns and is not specific to this compound.

Functional Group/Structural Motif Common Neutral Losses Characteristic Fragments Reference
Aromatic RingsStrong molecular ion peak libretexts.org
Alkyl-substituted AromaticsLoss of alkyl radical (e.g., •CH₃)Tropylium ion (m/z 91) for toluene-like structures libretexts.org
Chloro-substituted AromaticsLoss of Cl radicalIsotopic pattern (M, M+2) libretexts.org
PyridineLoss of HCNPyridinium (B92312) cation fragments libretexts.org
FuranLoss of CO, CHOFuranium cation fragments libretexts.org

Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions. While a specific crystal structure for this compound is not available in the searched literature, studies on related heterocyclic compounds highlight the types of interactions that can be expected. nsf.gov

The crystal packing of this compound would be influenced by a combination of van der Waals forces, π-π stacking interactions between the aromatic rings, and potentially weaker C-H···N or C-H···O hydrogen bonds. nih.govjaptronline.comresearchgate.net The presence of the chlorine atom introduces the possibility of halogen bonding (C-Cl···N or C-Cl···O), an interaction that is increasingly recognized as a significant force in crystal engineering. nih.gov The planarity of the furo[3,2-c]pyridine system would likely lead to layered or herringbone packing motifs in the crystal lattice. nsf.gov

Analysis of the crystal structure would provide invaluable data for validating theoretical calculations of the molecular geometry and for understanding the relationship between the solid-state structure and the compound's physical properties.

Table 3: Representative Crystal Data for a Related Heterocyclic Compound Note: This table shows data for a different crystalline compound to illustrate the type of information obtained from X-ray diffraction.

Parameter Value Reference
Compound3-Bromopyridinium bromide with 1,2-diiodotetrafluorobenzene nih.gov
Crystal systemMonoclinic nih.gov
Space groupP2₁/c nih.gov
a (Å)8.345(3) nih.gov
b (Å)18.068(7) nih.gov
c (Å)9.098(4) nih.gov
β (°)114.58(4) nih.gov
Volume (ų)1247.9(9) nih.gov
Z4 nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. These techniques are highly effective for identifying functional groups and for monitoring chemical reactions.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. nih.gov The C=C and C=N stretching vibrations of the fused aromatic rings would appear in the 1400-1650 cm⁻¹ region. researchgate.net The C-O-C stretching of the furan ring typically gives rise to strong bands in the 1000-1300 cm⁻¹ range. The C-Cl stretching vibration is expected to be observed in the lower frequency region, typically between 600 and 800 cm⁻¹. The methyl group would show characteristic C-H stretching and bending vibrations. researchgate.net

IR and Raman spectroscopy are complementary techniques. Vibrations that result in a change in the dipole moment are IR active, while those that cause a change in polarizability are Raman active. For a molecule like this compound, which lacks a center of symmetry, many vibrations will be active in both IR and Raman spectra, though their intensities may differ significantly. nih.gov These techniques can be used to monitor the synthesis of the compound, for example, by observing the disappearance of reactant bands and the appearance of product bands over time.

Table 4: Characteristic Vibrational Frequencies for Pyridine and its Derivatives Note: This table provides a general guide to vibrational frequencies and is not specific to this compound.

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Aromatic C-H Stretch3000 - 3100 nih.gov
C=C/C=N Ring Stretch1400 - 1650 researchgate.net
C-H In-plane Bend1000 - 1300 researchgate.net
C-H Out-of-plane Bend700 - 900 researchgate.net
Ring Breathing Mode~1000 researchgate.net
C-Cl Stretch600 - 800 uni-regensburg.de

Electronic and EPR Spectroscopy for Complex Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. For an aromatic system like this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to π → π* transitions. The position and intensity of these absorption bands are sensitive to the extent of conjugation and the nature of the substituents.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that is specific to species with unpaired electrons, such as radicals or transition metal complexes. researchgate.net While this compound itself is a diamagnetic, closed-shell molecule and therefore EPR silent, it can act as a ligand to form paramagnetic metal complexes.

The nitrogen atom of the pyridine ring and the oxygen atom of the furan ring are potential coordination sites for metal ions. nih.govrsc.orgmdpi.comcardiff.ac.uk For example, a copper(II) complex of this compound would be paramagnetic (d⁹ configuration) and would exhibit a characteristic EPR spectrum. researchgate.netmdpi.comcardiff.ac.uk The g-values and hyperfine coupling constants obtained from the EPR spectrum would provide detailed information about the coordination environment of the copper(II) ion, including the geometry of the complex and the nature of the metal-ligand bonds. rsc.orgcardiff.ac.uk

Table 5: Representative EPR Parameters for a Copper(II) Complex with Pyridine-type Ligands Note: This table shows data for a different Cu(II) complex to illustrate the type of information obtained from EPR spectroscopy.

Complex g-values Hyperfine Coupling (A) Reference
[Cu(acac)(bipy)]⁺g_zz = 2.27, g_xx = 2.05, g_yy = 2.05A_zz(Cu) = 15.8 mT, A_xx,yy(Cu) = 2.0 mT mdpi.comcardiff.ac.uk

Theoretical and Computational Studies on Furo 3,2 C Pyridine Derivatives

Quantum Mechanical (QM) Calculations for Electronic Structure and Stability

Quantum mechanical calculations are fundamental in understanding the electronic properties and intrinsic stability of molecules like 4-Chloro-7-methylfuro[3,2-c]pyridine. These methods, particularly ab initio and semi-empirical approaches, provide insights into the distribution of electrons within the molecule, which governs its reactivity and interactions. A theoretical investigation on related triazole-pyridine systems using Density Functional Theory (DFT) has demonstrated the utility of these methods in correlating calculated parameters with experimental data. su.edu.ly

For this compound, QM calculations can determine key electronic descriptors. The distribution of electron density, for instance, can highlight electrophilic and nucleophilic sites, predicting how the molecule might interact with biological targets or reagents. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are critical electronic parameters. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov In a study of tetranitro-bis-1,2,4-triazoles, the energy gap was used to assess the ease of molecular excitation. nih.gov

Furthermore, QM calculations can be employed to assess the relative stability of different tautomers or conformers of this compound, which is crucial for understanding its behavior in different environments. su.edu.ly

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) has become a powerful and widely used tool for studying the structures and energetic properties of organic molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-311++G(d,p)), can be used to perform geometry optimization. nih.gov This process finds the lowest energy conformation of the molecule, providing accurate predictions of bond lengths, bond angles, and dihedral angles. These optimized geometries are essential for all other computational studies, including docking and QSAR.

A study on 4-chloro-2-methyl-6-oxo-3,6-dideuteropyrimidin-1-ium chloride confirmed the unusual bond angles observed in its crystal structure through theoretical calculations. nih.gov Similarly, DFT can be used to investigate the planarity and potential distortions in the furo[3,2-c]pyridine (B1313802) ring system.

Beyond geometry, DFT is instrumental in calculating the energetic properties of this compound. This includes the total electronic energy, enthalpy of formation, and Gibbs free energy. These values are critical for assessing the thermodynamic stability of the molecule and for studying the energetics of potential reactions it might undergo. For instance, the interaction energies between the molecule and a solvent or a biological receptor can be calculated to understand binding affinity. In a study of dimethyl fumarate (B1241708) adsorption, DFT was used to determine interaction energies and the nature of the adsorption mechanism. chemrevlett.com

A summary of typical parameters obtained from DFT calculations is presented below:

Parameter Description Relevance to this compound
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Provides accurate 3D structure for further computational analysis.
Total Electronic Energy The total energy of the molecule's electrons and nuclei.A measure of the molecule's intrinsic stability.
HOMO/LUMO Energies Energies of the highest occupied and lowest unoccupied molecular orbitals.Indicates electron-donating and accepting capabilities and chemical reactivity.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A key indicator of molecular stability and excitability. nih.gov
Mulliken/NPA Charges Distribution of partial charges on each atom.Highlights electrophilic and nucleophilic centers, crucial for interaction studies.
Vibrational Frequencies Calculated frequencies of molecular vibrations.Used to predict infrared and Raman spectra and to confirm that the optimized geometry is a true minimum. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While QM methods provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. scienceopen.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. scienceopen.com

For this compound, MD simulations can be used to explore its conformational flexibility. The furo[3,2-c]pyridine core is relatively rigid, but the methyl group can rotate, and the entire molecule can undergo translations and rotations. Understanding this flexibility is crucial, as the biologically active conformation may not be the lowest energy one in a vacuum. MD simulations are particularly useful for studying how the molecule behaves in a solvent, typically water, to mimic physiological conditions. nih.gov These simulations can reveal how water molecules arrange around the solute and how this solvation shell affects the molecule's conformation and properties.

MD simulations are also a key component in studying ligand-protein interactions. nih.gov After docking a molecule like this compound into a receptor's active site, MD simulations can be run on the complex to assess its stability. nih.gov These simulations can show whether the ligand remains in the binding pocket, how its binding pose changes over time, and the nature of the dynamic interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are highly effective in predicting various spectroscopic parameters for molecules like this compound. These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

For instance, by calculating the vibrational frequencies after a geometry optimization, one can generate a theoretical infrared (IR) and Raman spectrum. A study on chloro-7-azaindole-3-carbaldehydes demonstrated how DFT calculations can aid in the assignment of experimental IR and Raman bands. mdpi.com Similarly, theoretical IR and Raman spectra for this compound can be predicted.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These calculated shifts, when compared to experimental data, can help to unambiguously assign signals and confirm the molecular structure.

UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations. This method provides information about the electronic transitions in the molecule, which correspond to the absorption of light at specific wavelengths. This can be useful for characterizing the photophysical properties of this compound.

The table below summarizes the types of spectroscopic data that can be predicted computationally:

Spectroscopic Technique Predicted Parameters Computational Method Relevance
Infrared (IR) Spectroscopy Vibrational frequencies and intensities.DFTHelps in the identification of functional groups and confirmation of molecular structure. mdpi.com
Raman Spectroscopy Raman scattering activities.DFTComplements IR spectroscopy for structural elucidation. mdpi.com
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C chemical shifts.DFT (GIAO)Crucial for detailed structural assignment of the molecule.
UV-Vis Spectroscopy Electronic transition energies and oscillator strengths.TD-DFTCharacterizes the electronic absorption properties of the molecule.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For the synthesis of this compound and its subsequent reactions, transition state analysis can be performed to understand the reaction pathways and predict the feasibility of different synthetic routes.

Using DFT, one can map out the potential energy surface for a reaction. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction. By comparing the activation energies of different possible pathways, one can predict which route is kinetically favored.

For example, in the synthesis of a furo[2,3-b]pyridine (B1315467) core, computational studies could be used to understand the intramolecular cyclization step, identifying the key transition state and the factors that influence its energy. nih.gov For this compound, this type of analysis could be applied to optimize reaction conditions (e.g., temperature, catalyst) to improve yield and selectivity.

Molecular Docking and Ligand Design Principles (e.g., binding site analysis)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is a cornerstone of structure-based drug design, where a ligand like this compound is placed into the binding site of a biological target, typically a protein. mdpi.com

The process begins with the three-dimensional structures of both the ligand (obtained from DFT optimization or other methods) and the receptor (usually from X-ray crystallography or NMR spectroscopy). Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site, and a scoring function is used to estimate the binding affinity for each pose. mdpi.com

For this compound, a hypothetical docking study could involve a protein kinase, a common target for such heterocyclic scaffolds. The docking results would provide a plausible binding mode, highlighting key interactions such as:

Hydrogen bonds: The nitrogen atom in the pyridine (B92270) ring could act as a hydrogen bond acceptor.

Halogen bonds: The chlorine atom could form favorable halogen bonds with electron-rich atoms in the protein backbone or side chains.

Hydrophobic interactions: The methyl group and the aromatic rings would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π stacking: The furo[3,2-c]pyridine ring system could stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.

These insights are crucial for ligand design. By understanding how this compound binds, medicinal chemists can propose modifications to its structure to enhance potency and selectivity. For example, if the chlorine atom is in a favorable position for a halogen bond, replacing it with a bromine or iodine might increase binding affinity. Conversely, if a part of the molecule is exposed to the solvent, adding a polar group at that position could improve solubility. Studies on other pyridine derivatives have successfully used molecular docking to predict binding modes and guide the design of new potent inhibitors. nih.govrsc.orgnih.gov

Quantitative Structure-Reactivity/Activity Relationships (QSRR/QSAR) of Furo[3,2-c]pyridine Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov These models are built on the principle that the properties of a molecule are a function of its structure.

To develop a QSAR model for furo[3,2-c]pyridine analogues, a dataset of compounds with known biological activities (e.g., IC₅₀ values against a specific enzyme) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Steric parameters (e.g., from CoMFA or CoMSIA), solvent-accessible surface area.

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Using statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that relates the descriptors to the activity. A robust QSAR model should have good statistical parameters, such as a high squared correlation coefficient (R²) and a high predictive ability, often assessed by cross-validation (Q²). frontiersin.org

A hypothetical QSAR study on a series of furo[3,2-c]pyridine derivatives might reveal, for instance, that activity is positively correlated with the hydrophobicity of a substituent at a certain position and negatively correlated with its steric bulk. Such a model would be invaluable for designing new, more potent analogues of this compound by suggesting optimal properties for substituents. nih.gov It allows for the virtual screening of large libraries of compounds and prioritization of the most promising candidates for synthesis and testing, thereby saving time and resources. nih.gov

Mechanistic Insights from Pre Clinical Investigations of Furo 3,2 C Pyridine Analogues

Molecular Target Identification and Validation Strategies for Furo[3,2-c]pyridine (B1313802) Scaffolds

The identification of molecular targets for furo[3,2-c]pyridine scaffolds is a critical first step in understanding their biological activity. Research has shown that this versatile heterocyclic system can interact with a diverse range of biological molecules.

Initial strategies often involve screening approaches, including virtual and high-throughput screening, to identify potential protein targets. nih.gov For instance, the furo[2,3-c]pyridine (B168854) core, a related isomer, was identified as a scaffold for potent and selective inhibitors of B-Raf kinase through such screening methods. nih.gov Similarly, the furo[3,2-b]pyridine (B1253681) scaffold has been identified as a source of potent inhibitors for cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. researchgate.netnih.govresearchgate.net

Once a potential target is identified, validation is pursued through various biochemical and cellular assays. For furo[3,2-c]pyridine analogues, targets have been found to include G-protein coupled receptors (GPCRs) and various kinases. nih.govgoogle.com Studies on arylpiperazine derivatives of furo[3,2-c]pyridine have shown potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, with weaker interactions at the dopamine (B1211576) D2 receptor. nih.gov Other research has aimed to develop furo[2,3-c]pyridine derivatives as agonists for GPR119, a GPCR involved in metabolic disorders. google.com The pyrido[3',2':4,5]furo[3,2-d]pyrimidine class, which contains the furopyridine structure, was found to inhibit PI3 kinase p110alpha. nih.gov

Identified Molecular Targets for Furo[3,2-c]pyridine Analogues and Related Scaffolds

Scaffold Family Identified Molecular Target(s) Research Context
Furo[3,2-c]pyridine Serotonin 5-HT1 & 5-HT2 Receptors, Dopamine D2 Receptors Potential Antipsychotic Activity nih.gov
Furo[3,2-b]pyridine cdc-like kinases (CLKs), Hedgehog Signaling Pathway Cancer Research researchgate.netnih.gov
Furo[2,3-c]pyridine B-Raf Kinase Cancer Research nih.gov
Furo[2,3-c]pyridine GPR119 Metabolic Disorders google.com
Pyrido[3',2':4,5]furo[3,2-d]pyrimidine PI3 Kinase p110alpha Cancer Research nih.gov

In Vitro Biochemical Assay Development for Compound Evaluation

To evaluate the potency and selectivity of furo[3,2-c]pyridine analogues, a variety of in vitro biochemical assays are employed. These assays are essential for quantifying the interaction between the compound and its molecular target.

Enzyme Inhibition Assays: For kinase targets, enzyme inhibition assays are fundamental. These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀). For example, a pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative was identified as a p110alpha inhibitor with an IC₅₀ of 1.4 µM from a chemical library screen. nih.gov Similarly, novel erianin (B49306) analogues were evaluated as pyruvate (B1213749) carboxylase (PC) inhibitors, with active compounds showing IC₅₀ values in the nanomolar range. rsc.org These assays are crucial for optimizing compound potency.

Receptor Binding Assays: When the target is a receptor, such as a GPCR, competitive binding assays are commonly used. nih.govmerckmillipore.com These assays typically utilize a radiolabeled ligand known to bind to the receptor. The furo[3,2-c]pyridine analogue is then introduced at various concentrations to determine its ability to displace the radiolabeled ligand. This method provides quantitative data on the compound's binding affinity for the target receptor. merckmillipore.com For instance, the affinity for serotonin and dopamine receptors was determined for furo[3,2-c]pyridine derivatives using this technique. nih.gov

Cell-Based Assays: Beyond purified proteins, cell-based assays are used to confirm that the compound is active in a more complex biological environment. Cytotoxicity assays against various cancer cell lines (e.g., MDAMB-231, MCF-7, HeLa) are frequently performed to assess anti-proliferative activity. researchgate.netnih.govresearchgate.net For example, a furo[3,2-b]pyridine derivative showed encouraging growth inhibition of both MDAMB-231 and MCF-7 breast cancer cell lines. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular and Receptor Level

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For the furo[3,2-c]pyridine scaffold and its isomers, SAR studies have been instrumental in optimizing lead compounds.

Investigations into furo[3,2-b]pyridine derivatives revealed that the substitution pattern on the core scaffold is critical for determining the molecular target. researchgate.netnih.gov Optimization of 3,5-disubstituted furo[3,2-b]pyridines led to potent and highly selective inhibitors of CLKs. researchgate.netnih.govresearchgate.net In contrast, profiling of a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines identified them as sub-micromolar modulators of the Hedgehog pathway. researchgate.netnih.gov

In the development of B-Raf inhibitors based on the furo[2,3-c]pyridine scaffold, SAR studies guided the evolution from initial screening hits to highly potent and selective indanone oxime derivatives. nih.gov Similarly, for pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives targeting PI3 kinase, structural modifications led to a compound with approximately 400-fold greater potency than the original hit. nih.gov These studies often involve systematically altering substituents on the heterocyclic rings to improve potency, selectivity, and pharmacokinetic properties. nih.govrsc.orgnih.gov For example, replacing a hydroxyl group with fluorine in erianin analogues resulted in compounds with higher activity and better chemical stability. rsc.org

SAR Insights for Furo[3,2-c]pyridine and Related Scaffolds

Scaffold/Analogue Series Structural Modification Impact on Biological Activity
Furo[3,2-b]pyridines 3,5-disubstitution vs. 3,5,7-trisubstitution Shifted activity from CLK inhibition to Hedgehog pathway modulation researchgate.netnih.gov
Pyrido[3',2':4,5]furo[3,2-d]pyrimidines Addition of 2-aryl group ~400-fold increase in potency against PI3 kinase p110alpha nih.gov
Erianin Analogues Replacement of hydroxyl with fluorine Increased inhibitory activity and chemical stability rsc.org

Investigation of Cellular Uptake and Intracellular Distribution Mechanisms (non-clinical)

Understanding how a compound enters a cell and where it localizes is crucial for interpreting its biological effects. Non-clinical investigations into cellular uptake and distribution mechanisms for small molecules like furo[3,2-c]pyridine analogues involve a variety of experimental techniques.

The cellular uptake of compounds can be dependent on concentration, time, and temperature, which often suggests an active transport mechanism rather than simple passive diffusion. nih.gov To elucidate the specific pathways involved, researchers use chemical inhibitors that block known endocytosis routes. These routes include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.gov For example, chlorpromazine (B137089) is used to inhibit clathrin-mediated pathways. By treating cells with the compound in the presence and absence of these inhibitors, the predominant uptake mechanism can be identified. nih.gov

Once inside the cell, the compound's distribution can be visualized using fluorescence microscopy if the molecule is intrinsically fluorescent or has been tagged with a fluorescent dye. This allows for the determination of whether the compound localizes to specific organelles like the mitochondria, nucleus, or endoplasmic reticulum, which can provide further clues about its mechanism of action.

High-Throughput Screening (HTS) Methodologies for Furo[3,2-c]pyridine Libraries

High-Throughput Screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of thousands to millions of compounds for a specific biological activity. thermofisher.com Libraries of diverse chemical compounds, which can include furo[3,2-c]pyridine derivatives, are screened to identify "hits"—compounds that show activity against a target of interest. nih.govthermofisher.com

HTS can be applied using various assay formats, including the biochemical and cell-based assays described previously, but adapted for automation and miniaturization. For instance, competitive receptor binding assays using multi-well filter plates are widely used in HTS campaigns to find new chemical entities that interact with a specific receptor. merckmillipore.com The discovery of 4-Morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine as a novel p110alpha inhibitor originated from screening a chemical library. nih.gov

The hits identified from HTS are often not optimal in terms of potency or selectivity but serve as crucial starting points. They provide a validated scaffold, such as the furo[3,2-c]pyridine core, which medicinal chemists can then systematically modify through SAR studies to develop a lead compound with improved therapeutic potential. nih.govthermofisher.com

Future Research Directions and Unaddressed Challenges in Furo 3,2 C Pyridine Chemistry

Development of Asymmetric Synthesis Routes for Chiral Furo[3,2-c]pyridine (B1313802) Analogues

A significant hurdle in the medicinal chemistry applications of furo[3,2-c]pyridines is the lack of general and efficient methods for asymmetric synthesis. The creation of chiral analogues, particularly those with stereocenters on the pyridine (B92270) or furan (B31954) ring, is crucial for developing stereochemically pure drug candidates. Current synthetic routes often yield racemic mixtures, necessitating challenging and costly resolution steps.

Future research should focus on adapting modern asymmetric catalytic methods to the furo[3,2-c]pyridine system. Strategies that have proven successful for other nitrogen heterocycles could serve as a starting point. For instance, rhodium-catalyzed asymmetric reductive Heck reactions, which have been used to generate enantioenriched 3-substituted piperidines from pyridine precursors, could potentially be adapted. nih.govsnnu.edu.cnorganic-chemistry.org This would involve a multi-step process beginning with the partial reduction of a suitable furo[3,2-c]pyridine derivative, followed by an asymmetric carbometalation. nih.govorganic-chemistry.org

Furthermore, the development of chiral pyridine-derived ligands featuring rigid, tunable frameworks could open new possibilities. nih.gov The application of chiral phosphoric acid catalysts, which have enabled the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through multicomponent reactions, represents another promising, yet unexplored, avenue for generating novel chiral furo[3,2-c]pyridine atropisomers. nih.gov Enzymatic kinetic resolution, a strategy successfully employed for related furo[2,3-c]pyridine (B168854) intermediates, also warrants investigation for establishing stereochemical control. researchgate.net

Exploration of Novel Catalytic Systems for Furo[3,2-c]pyridine Functionalization

The functionalization of the furo[3,2-c]pyridine core is paramount for creating diverse molecular libraries for screening. The chlorine atom in 4-Chloro-7-methylfuro[3,2-c]pyridine is a versatile handle for cross-coupling reactions, but the exploration of catalytic systems remains limited. Palladium-catalyzed reactions, such as Sonogashira and Suzuki-Miyaura couplings, are the most common methods. semanticscholar.orgdb-thueringen.de Efficient cascade processes involving Sonogashira reactions followed by cyclization have been developed to build the furo[3,2-c]pyridine ring system itself. semanticscholar.org

Future work must expand beyond these established methods. The use of more economical and robust catalyst systems, such as heterogeneous Pd/C-Cu catalysts, which have been successfully applied to the synthesis of related furo[3,2-b]pyridines under ultrasound irradiation, should be investigated for the functionalization of this compound. nih.gov Moreover, exploring orthogonal cross-coupling strategies, where different functionalities on the same molecule can be selectively reacted, would enable more complex and modular syntheses. db-thueringen.de

A significant unaddressed challenge is the direct C-H functionalization of the furo[3,2-c]pyridine scaffold. Developing catalytic systems that can selectively activate and functionalize specific C-H bonds on either the furan or pyridine ring would provide a more atom-economical approach to diversification, bypassing the need for pre-functionalized halogenated or organometallic precursors.

Catalytic System Reaction Type Application/Scaffold Key Features Reference(s)
Pd catalysts, CuISonogashira CouplingFuro[3,2-c]pyridinesCascade reaction to form furan ring. semanticscholar.org
Rhodium/(S)-SegphosAsymmetric Reductive HeckPiperidines from PyridinesProvides high enantioselectivity for 3-substituted products. organic-chemistry.org
Pd/C-CuI-PPh3Sonogashira/CyclizationFuro[3,2-b]pyridinesOne-pot synthesis assisted by ultrasound. nih.gov
Pd[PPh3]4/CuISonogashira CouplingFluorocyanopyridinesTolerates a wide range of functional groups. soton.ac.uk
Chiral Phosphoric AcidAsymmetric MulticomponentImidazo[1,2-a]pyridinesAtroposelective synthesis of axially chiral products. nih.gov

Advanced Materials Science Applications Based on Furo[3,2-c]pyridine Architectures (e.g., OLED ligands)

The furo[3,2-c]pyridine core possesses intrinsic electronic properties that make it an attractive candidate for applications in materials science, particularly in organic electronics. Furo[3,2-c]pyridines have been successfully incorporated as ligands in iridium complexes for use as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net

One study demonstrated that replacing a thieno[3,2-c]pyridine (B143518) ligand with a furo[3,2-c]pyridine analogue in an iridium complex resulted in a desirable blue-shift of the emission spectrum and a significantly improved photoluminescence quantum yield of 0.80. rsc.org The resulting OLED device achieved a record-high external quantum efficiency (EQE) of 30.5% with minimal efficiency roll-off at high brightness. rsc.org This highlights the potential for fine-tuning optoelectronic properties through subtle changes to the heterocyclic core. rsc.org

Future research should focus on the rational design of new furo[3,2-c]pyridine-based ligands to achieve targeted properties, such as deeper blue emission, enhanced stability, and improved charge transport. For example, introducing specific substituents, like methoxy (B1213986) groups, onto the ligand framework has been shown to improve solubility, enabling the use of low-cost solution-processing methods for device fabrication. researchgate.net The development of multivalent furo[3,2-c]pyridine systems, connected by spacers or fused directly, could lead to materials with novel photophysical properties and self-assembly behaviors. semanticscholar.org

Device/Complex Ligand System Max. EQE Emission Color/λmax Key Finding Reference(s)
OLED(pfupy)2Ir(acac)30.5%Green / 538 nmFuran-based ligand improved EQE and blue-shifted emission vs. thiophene (B33073) analogue. rsc.org
OLED(pthpy)2Ir(acac)Not specifiedGreen / 556 nmThiophene-containing analogue used as a baseline for comparison. rsc.org
OLED(3,5-diMeOpfupy)2Ir(acac)Not specifiedNot specifiedMethoxy groups improved solubility for solution-processing. researchgate.net
OLED3-TerPyB (ETL)23.5%Not specifiedBis-terpyridine isomer used as an electron-transport layer, demonstrating low operating voltage. rsc.org

Integration of Artificial Intelligence and Machine Learning in Furo[3,2-c]pyridine Research for Design and Synthesis

The application of artificial intelligence (AI) and machine learning (ML) in chemical research is rapidly expanding and holds immense potential for accelerating the development of furo[3,2-c]pyridine chemistry. arxiv.org These computational tools can be applied to several of the challenges outlined in this article.

For synthetic chemistry, ML models can predict reaction outcomes and yields, as demonstrated for C-N cross-coupling reactions. arxiv.org This could be invaluable for optimizing the functionalization of this compound, saving significant time and resources by identifying the most promising reaction conditions in silico. Transformer-based models, which process molecular structures as sequences (e.g., SMILES), can predict the products of complex organic reactions, potentially uncovering novel synthetic pathways to the furo[3,2-c]pyridine core. teach-in.ru

Mechanistic Understanding of Underexplored Reactions of the Furo[3,2-c]pyridine Core

A deeper mechanistic understanding of the reactions involving the furo[3,2-c]pyridine nucleus is essential for predictable and rational synthesis design. While many synthetic procedures have been reported, detailed mechanistic investigations are often lacking. For example, the regioselectivity of electrophilic substitution on the unsubstituted furo[3,2-c]pyridine ring system is an area that requires further clarification. Early studies showed that nitration occurs at the 2-position, while halogenation can lead to dihydro-adducts, indicating complex reactivity patterns. capes.gov.br

Future research should employ a combination of experimental and computational methods to elucidate reaction mechanisms. For instance, understanding the factors that govern the stability of intermediates, such as the dihydrofuro[3,2-c]pyridines observed in some cyclization reactions, could lead to improved reaction yields and fewer side products. nih.gov Investigating the proposed mechanism for the formation of the scaffold from 3-alkynyl-4-pyrones could reveal opportunities to control substituent patterns and expand the reaction's scope. researchgate.net A thorough understanding of these fundamental reaction pathways is a prerequisite for tackling more complex synthetic challenges.

Synthesis of Complex Polycyclic Systems Incorporating the Furo[3,2-c]pyridine Motif

The furo[3,2-c]pyridine ring is not only a valuable pharmacophore on its own but also a versatile building block for the construction of more complex, polycyclic systems. nih.gov The development of methodologies to fuse additional rings onto the furo[3,2-c]pyridine core is a key challenge for accessing novel chemical space.

Classic organic reactions offer potential routes. The Pictet-Spengler reaction, for example, has been used to synthesize tetrahydrofuro[3,2-c]pyridines, demonstrating a viable pathway for annulating a new ring onto the furan portion of the scaffold. beilstein-journals.org Another powerful approach involves using precursors with multiple reactive sites. The Sonogashira coupling of di- or trialkynes with 4-hydroxy-3-iodopyridine has been shown to produce complex bi- and trivalent furo[3,2-c]pyridine architectures. semanticscholar.org These methods provide a foundation for building larger, rigid, or fused systems.

A major challenge in this area is controlling the regiochemistry of the annulation reactions. Future work should focus on developing selective methods to build new rings at specific positions around the furo[3,2-c]pyridine core. This would allow for the systematic construction of diverse polycyclic libraries, which could be screened for unique biological activities or material properties, expanding the utility of the furo[3,2-c]pyridine motif far beyond its current applications.

Q & A

What synthetic methodologies are most effective for preparing 4-chloro-7-methylfuro[3,2-c]pyridine, and how can reaction yields be optimized?

Basic Research Focus
The Suzuki-Miyaura cross-coupling reaction is a primary method for functionalizing the furopyridine core. Evidence from the synthesis of 4-chlorofuro[3,2-c]pyridine derivatives shows that using Pd(PPh₃)₄ as a catalyst in dichloromethane enables coupling with boronic acids, though yields can vary significantly (e.g., 20.2% for 4-phenylfuro[3,2-c]pyridine vs. 59% for benzofuro analogs) . Optimization strategies include:

  • Catalyst screening : Testing Pd(OAc)₂ or Buchwald-Hartwig ligands to improve turnover.
  • Solvent effects : Substituting dichloromethane with toluene or THF to enhance solubility.
  • Temperature control : Gradual heating (60–80°C) to avoid side reactions.

How can structural ambiguities in furo[3,2-c]pyridine derivatives be resolved using spectroscopic and crystallographic techniques?

Advanced Research Focus
Conflicting NMR data or regiochemical uncertainties (e.g., chloro vs. methyl group positioning) require multi-modal validation:

  • ¹H/¹³C NMR : Compare coupling constants and chemical shifts with known analogs (e.g., 2-methylfuro[3,2-c]pyridine in copper complexes ).
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for thieno[3,2-c]pyridine derivatives, where π-π stacking and Cl···Cl interactions confirm packing patterns .
  • DFT calculations : Predict electronic environments to align with experimental data.

What experimental designs are appropriate for evaluating the antimicrobial activity of this compound derivatives?

Basic Research Focus
Standardized protocols from furopyridine antimicrobial studies include:

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
  • Positive controls : Compare with ampicillin or ciprofloxacin.
  • Structure-activity relationships (SAR) : Modify substituents (e.g., replacing chloro with trifluoromethyl ) to assess impact on potency.

How can contradictory biological activity data for furo[3,2-c]pyridine derivatives be analyzed methodologically?

Advanced Research Focus
Discrepancies in activity (e.g., variable inhibition across cell lines) necessitate:

  • Dose-response curves : Ensure linearity and calculate IC₅₀ values with ≥3 replicates.
  • Target specificity assays : Use kinase profiling panels (e.g., FGFR inhibition ) to distinguish on-target vs. off-target effects.
  • Metabolic stability tests : Assess compound degradation in liver microsomes to rule out false negatives .

What strategies enhance the reactivity of this compound in metal-catalyzed cross-coupling reactions?

Advanced Research Focus
Low reactivity in couplings (e.g., Suzuki reactions ) can be addressed via:

  • Directed ortho-metalation : Introduce directing groups (e.g., pyridinyl) to activate the C4 position.
  • Microwave-assisted synthesis : Reduce reaction times and improve yields (e.g., from 20% to >50% ).
  • Halogen exchange : Substitute Cl with I or Br for enhanced oxidative addition in Pd catalysis .

How do steric and electronic effects influence the coordination chemistry of furo[3,2-c]pyridine derivatives?

Advanced Research Focus
Studies on copper(II) complexes with 2-methylfuro[3,2-c]pyridine reveal:

  • Steric hindrance : Methyl groups distort square-bipyramidal geometry, affecting catalytic activity .
  • Electronic effects : Electron-withdrawing Cl substituents increase Lewis acidity, enhancing metal-ligand bond strength.
  • Spectroscopic validation : EPR and UV-vis spectra correlate with coordination environment changes .

What computational methods are used to predict the pharmacokinetic properties of this compound?

Basic Research Focus
In silico tools prioritize compounds for in vivo testing:

  • ADMET prediction : Use SwissADME to estimate logP (clogP ~2.5), solubility (LogS ~-4.2), and blood-brain barrier permeability.
  • Molecular docking : Simulate binding to targets like FGFR1 (PDB ID: 3RH0) to prioritize synthesis .
  • QSAR models : Correlate substituent electronegativity with bioavailability .

How can regioselective functionalization of the furo[3,2-c]pyridine scaffold be achieved?

Advanced Research Focus
Controlling substitution patterns requires:

  • Protecting groups : Use SEM (trimethylsilylethoxymethyl) to block reactive N sites during halogenation .
  • C-H activation : Employ Pd/norbornene catalysis for direct C-H arylation at the C7 position .
  • Microwave irradiation : Enhance selectivity in SNAr reactions with electron-deficient aryl halides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.